

Indium trichloride molecular geometry and bonding

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An In-depth Technical Guide to the Molecular Geometry and Bonding of Indium Trichloride

This guide provides a comprehensive overview of the molecular structure and bonding characteristics of **indium trichloride** (InCl₃) across different physical states. It is intended for researchers, scientists, and professionals in drug development who utilize indium compounds in synthesis and catalysis. The document details the geometry of the InCl₃ monomer, its solid-state crystal lattice, and its behavior as a Lewis acid.

Molecular Geometry and Bonding

Indium trichloride exhibits distinct structural motifs depending on its physical state, a critical consideration for its application in chemical synthesis. In the gas phase, it exists as a discrete monomeric molecule, while in the solid state, it adopts a polymeric, layered structure.

Gas-Phase Monomeric InCl₃

At elevated temperatures and low pressures, **indium trichloride** exists as a monomer. Gas electron diffraction studies have shown that the InCl₃ molecule possesses a trigonal planar geometry, belonging to the D₃h point group.[1] This arrangement is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, as the central indium atom is bonded to three chlorine atoms with no lone pairs of electrons, minimizing repulsion by adopting 120° bond angles.[2]

The bonding in the monomer is described by sp² hybridization of the central indium atom.[2] The symmetrical arrangement of the polar In-Cl bonds results in the cancellation of their dipole



moments, rendering the InCl₃ molecule nonpolar overall.[2]

Figure 1: Molecular geometry of gas-phase InCl₃ monomer.

Solid-State Polymeric InCl₃

In the solid state, **indium trichloride** adopts a crystal lattice structure where each indium atom is octahedrally coordinated to six chlorine atoms.[3] This structure is analogous to that of aluminum trichloride (AlCl₃) and yttrium trichloride (YCl₃).[3] The structure consists of a close-packed arrangement of chloride ions with In(III) ions occupying the octahedral voids, forming a layered lattice.[3]

Anhydrous InCl₃ crystallizes in a monoclinic system with the space group C12/m1.[3] Another hexagonal polymorph (space group P6₃/mmc) has also been reported.[4] In the hexagonal form, the In-Cl bond lengths are all 2.56 Å.[4] This polymeric structure contrasts with gallium trichloride (GaCl₃), which crystallizes as discrete Ga₂Cl₆ dimers.[3]

Unlike AlCl₃, which transitions to a molecular dimer (Al₂Cl₆) upon melting and does not conduct electricity, molten InCl₃ is electrically conductive, indicating the presence of ions rather than discrete dimers.[3]

Lewis Acid Behavior and Coordination Complexes

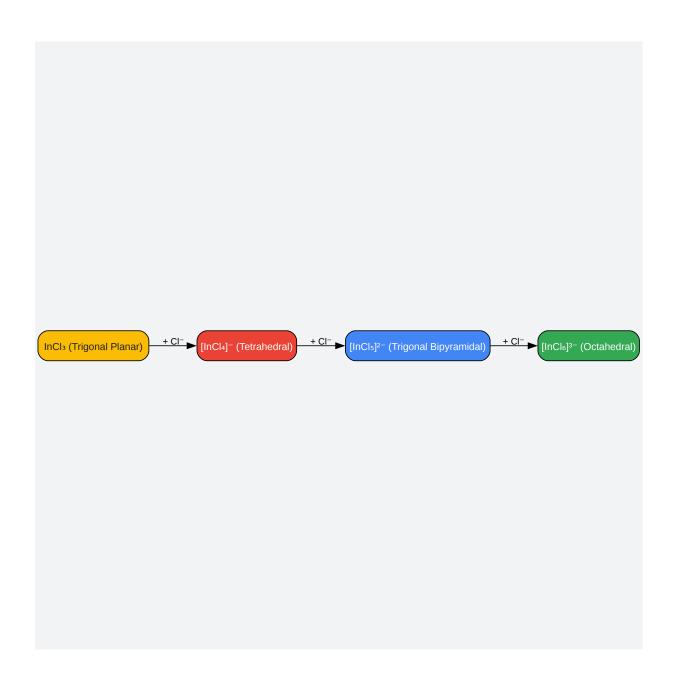
Indium trichloride is an effective Lewis acid, readily accepting electron pairs from donor ligands to form coordination complexes.[3][5][6][7] Its Lewis acidity is a cornerstone of its use as a catalyst in organic reactions, such as Friedel-Crafts acylations and Diels-Alder reactions. [3][5]

When reacting with chloride ions (Cl⁻), InCl₃ can expand its coordination sphere to form various anionic complexes. The geometry of these complexes depends on the number of chloride ligands.[3]

- [InCl₄]⁻: Tetrahedral geometry.
- [InCl₅]²⁻: Trigonal bipyramidal geometry.
- [InCl₆]³⁻: Octahedral geometry.



The formation of these complexes illustrates a logical progression of increasing coordination number driven by the Lewis acidic nature of the indium center.



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Figure 2: Formation of chloro-indate complexes from InCl₃.



Quantitative Structural Data

The following table summarizes the key quantitative data for the different forms of **indium trichloride**.

Parameter	Gas-Phase Monomer (InCl₃)	Solid-State (Hexagonal Polymorph)
Symmetry	D₃h	P6 ₃ /mmc
In Coordination	3-coordinate	6-coordinate (Octahedral)
In-Cl Bond Length	228.9 (5) pm[1]	2.56 Å (256 pm)[4]
CI-In-CI Angle	120°[2]	90° / 180° (Idealized Octahedral)

Experimental Protocols

The structural determination of **indium trichloride** relies on several key analytical techniques.

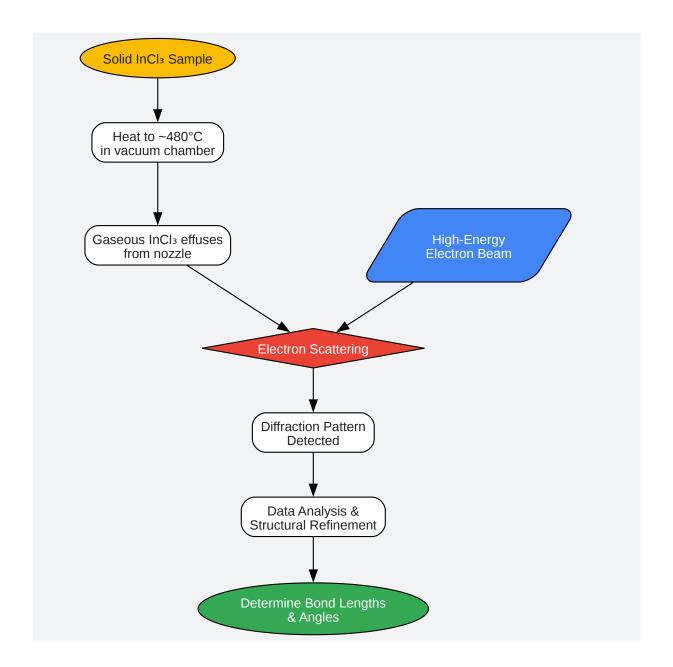
Gas-Phase Electron Diffraction (GED)

This technique is used to determine the structure of molecules in the gas phase, free from intermolecular forces.

- Sample Preparation: Solid InCl₃ is placed in a reservoir connected to a nozzle system within the diffraction apparatus. The sample is heated to achieve sufficient vapor pressure. For InCl₃, a nozzle temperature of approximately 480 °C is used.[1]
- Experimental Setup: The experiment is conducted under high vacuum (e.g., 10⁻⁷ mbar).[8] A high-energy electron beam (e.g., 40-60 keV) is generated by an electron gun and directed at the stream of gaseous InCl₃ effusing from the nozzle.[8][9]
- Data Collection: The electrons are scattered by the gas molecules, producing a diffraction pattern of concentric rings.[8] This pattern is captured by a detector (e.g., a photographic plate or CCD camera). A rotating sector may be used in front of the detector to compensate for the steep decline in scattering intensity with angle.[8]



• Data Analysis: The one-dimensional diffraction pattern is converted into a radial distribution curve. By fitting this curve to a theoretical model based on assumed bond lengths, bond angles, and vibrational amplitudes, a refined molecular structure is determined.[8]



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Figure 3: Simplified workflow for Gas Electron Diffraction (GED).

Single-Crystal X-ray Diffraction

This is the definitive method for determining the atomic arrangement in a crystalline solid. Given that InCl₃ is highly hygroscopic, special handling is required.[3]

- Crystal Growth: A single crystal of suitable size (typically >0.1 mm) and quality must be grown.[10] This is often achieved by slow evaporation or cooling of a saturated solution in a non-aqueous solvent under an inert atmosphere.
- Sample Handling and Mounting: Due to its hygroscopic nature, all manipulations must be performed in a dry environment, such as a glovebox filled with nitrogen or argon. The selected crystal is coated in an inert oil (e.g., Paratone-N) to protect it from atmospheric moisture and then mounted on a goniometer head.[11]
- Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal.[10] As the crystal is rotated, a series of diffraction spots are produced. The positions and intensities of these spots are recorded by a detector.[10]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined (structure solution), and these positions are then adjusted to achieve the best possible fit between the calculated and observed diffraction patterns (refinement).[10]

Raman Spectroscopy of Molten Salts

Raman spectroscopy provides insight into the vibrational modes of molecules and can be used to identify species present in a molten salt mixture.

- Sample Preparation: A mixture of InCl₃ and an alkali-metal chloride (e.g., KCl) is prepared by weighing the components.[12] The mixture is thoroughly dried, for example, by refluxing with thionyl chloride, to remove any water which can interfere with the analysis.[12]
- Experimental Setup: The dried salt mixture is loaded into a sample cell, often made of silica, within a furnace assembly.[12] The cell is heated to the desired temperature (e.g., 350-700



- °C) to melt the sample.[12][13] A laser beam is directed into the molten sample.
- Data Collection: The light scattered by the sample is collected and analyzed by a spectrometer. The resulting Raman spectrum shows peaks corresponding to the vibrational frequencies of the species present in the melt (e.g., [InCl₄]⁻).[12] Polarization measurements can help in assigning the observed vibrational modes.[12]
- Data Analysis: The positions, intensities, and polarization of the Raman bands are used to identify the coordination complexes present in the melt and to study how the equilibrium between these species changes with composition and temperature.[12]

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